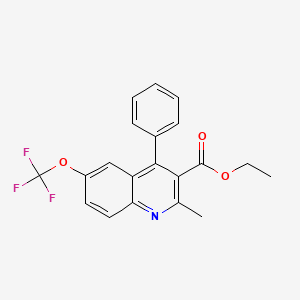
ethyl 2-methyl-4-phenyl-6-(trifluoromethoxy)-3-quinolinecarboxylate
Vue d'ensemble
Description
Ethyl 2-methyl-4-phenyl-6-(trifluoromethoxy)-3-quinolinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EF24 and is known for its unique chemical structure and properties. In
Mécanisme D'action
EF24 exerts its effects through the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and cell survival. EF24 inhibits the activation of the NF-κB pathway by preventing the degradation of IκBα, which is an inhibitor of NF-κB. This results in the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, EF24 has been shown to protect neurons from oxidative stress and inflammation, leading to the prevention of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
EF24 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound. However, EF24 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, EF24 has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of EF24. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another potential direction is to explore its potential as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be conducted to optimize the synthesis method of EF24 and improve its solubility and half-life.
Applications De Recherche Scientifique
EF24 has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anticancer, and neuroprotective properties. EF24 has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer development. It has also been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, EF24 has been shown to protect neurons from oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases.
Propriétés
IUPAC Name |
ethyl 2-methyl-4-phenyl-6-(trifluoromethoxy)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3/c1-3-26-19(25)17-12(2)24-16-10-9-14(27-20(21,22)23)11-15(16)18(17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAYFTRDTMJWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-phenyl-6-(trifluoromethoxy)quinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-bromophenyl){3-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4841236.png)
![3-(1,3-benzodioxol-5-yl)-N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4841238.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4841244.png)
![6-phenyl-2-(propylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4841250.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4841287.png)
![1-[2-(2,5-dimethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4841299.png)
![2-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole](/img/structure/B4841303.png)
![6-({4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4841309.png)
![ethyl 4-(4-chlorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4841318.png)
![5-benzyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B4841326.png)

